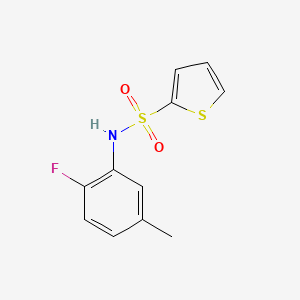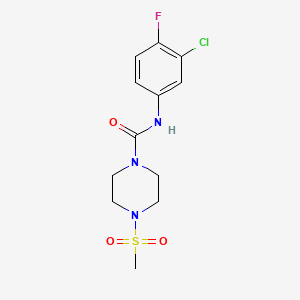
N-(3,4,5-trimethoxyphenyl)-2-thiophenesulfonamide
Descripción general
Descripción
N-(3,4,5-trimethoxyphenyl)-2-thiophenesulfonamide, also known as TPCS2a, is a chemical compound that has been studied for its potential applications in scientific research. TPCS2a belongs to a class of compounds called sulfonamides, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-2-thiophenesulfonamide involves the activation of ROS by light. When this compound is exposed to light of a specific wavelength, it undergoes a photochemical reaction that results in the production of ROS. These ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. This compound has been shown to have a high selectivity for lysosomes, which are rich in ROS-sensitive molecules. This selectivity allows this compound to selectively damage cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in a variety of cancer cell lines, including pancreatic cancer, glioblastoma, and breast cancer. This compound has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4,5-trimethoxyphenyl)-2-thiophenesulfonamide has a number of advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high affinity for lysosomes, which allows for selective targeting of cancer cells. This compound is also activated by light, which allows for precise control over its activity. However, there are also some limitations to using this compound in lab experiments. This compound is a photosensitizer, which means that it can be activated by light of a specific wavelength. This limits its use in experiments that require different wavelengths of light. This compound is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are a number of future directions for research on N-(3,4,5-trimethoxyphenyl)-2-thiophenesulfonamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new methods for activating this compound, such as using different wavelengths of light. This compound could also be studied in combination with other cancer therapies, such as chemotherapy or immunotherapy, to determine if it has synergistic effects. Finally, this compound could be studied in animal models of cancer to determine its efficacy and safety in vivo.
Aplicaciones Científicas De Investigación
N-(3,4,5-trimethoxyphenyl)-2-thiophenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer therapy. This compound is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells. This compound has been shown to have a high affinity for lysosomes, which are organelles in cells that play a role in cellular digestion and waste removal. By targeting lysosomes, this compound can selectively damage cancer cells while sparing healthy cells.
Propiedades
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S2/c1-17-10-7-9(8-11(18-2)13(10)19-3)14-21(15,16)12-5-4-6-20-12/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFNBMUKHGPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423687.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4423703.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423711.png)

![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
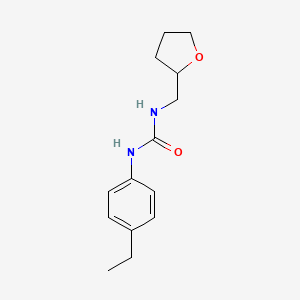
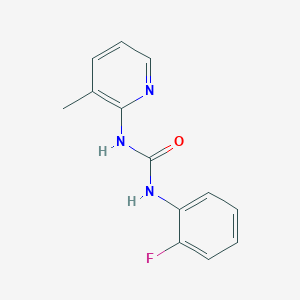
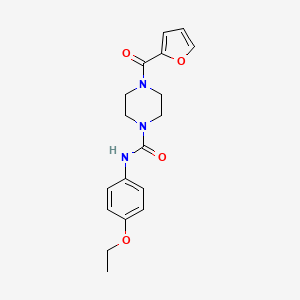
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
